缓激肽增强剂 B

描述

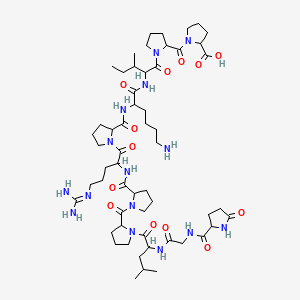

Bradykinin potentiator B is a peptide that is part of the kallikrein-kinin system (KKS). It is a potent, short-lived vasoactive peptide that acts as a vasodilator and an inflammatory mediator in a number of signaling mechanisms . It has an empirical formula of C56H91N15O13 and a molecular weight of 1182.41 .

Synthesis Analysis

The synthesis of Bradykinin potentiator B has been studied in the context of the relationship between structure and activity of bradykinin potentiating peptides (BPP). Six analogs and homologs of peptides occurring in the venoms of Bothrops jararaca and Agkistrodon halys blomhoffii were synthesized and assayed .Molecular Structure Analysis

The molecular structure of Bradykinin potentiator B is complex, with a molecular weight of approximately 1.2 kDa . The structure requirements for prolonged residual (“sensitizing”) activity in bradykinin-potentiating peptides (BPP’s) were investigated through a study of seven synthetic BPP’s .Chemical Reactions Analysis

Bradykinin potentiator B is known to inhibit the activity of bradykinin inhibitory peptidase . It also plays a role in the bradykinin B2 receptor antagonists binding .Physical And Chemical Properties Analysis

Bradykinin potentiator B is a solid substance. It is stored at a temperature of -20°C .科学研究应用

与疼痛和痛觉过敏中的 TRPA1 的相互作用:缓激肽在炎症组织的疼痛和痛觉过敏中起着至关重要的作用。它与 TRPA1(伤害感受器中转导机制的一个组成部分)相互作用,引发炎症性疼痛。这种相互作用涉及磷脂酶 C 和蛋白激酶 A 的调节,代表了一种缓激肽可能通过激活 TRPA1 引发疼痛感觉的新机制 (Wang et al., 2008)。

在血管扩张中的作用:缓激肽增强肽 Bj-PRO-5a 促进由缓激肽 B₂ 和 M1 毒蕈碱乙酰胆碱受体介导的血管扩张。该活性表明缓激肽除了抑制 ACE 之外还有其他机制,证明了其在血管调节中的重要性 (Morais et al., 2011)。

增强脊髓谷氨酸能突触传递:缓激肽增强 AMPA 和 NMDA 诱导的以及初级传入性诱发的脊髓背角神经元 EPSC。这一作用通过增强谷氨酸能突触传递而导致疼痛过敏 (Wang et al., 2005)。

B2 和 B1 受体的调节:缓激肽 B2 (BKB2R) 和 B1 (BKB1R) 受体在炎症和血管过程中具有重要作用。这些受体参与血管性水肿、组织通透性和平滑肌收缩等多种反应。它们的信号转导通路对于理解缓激肽的生物学效应至关重要 (Prado et al., 2002)。

伤害感受信号的介导:缓激肽通过抑制 M 型 K+ 通道和激活 Ca2+ 激活的 Cl- 通道介导大鼠感觉神经元中的伤害感受信号。这种机制对于理解自发性炎症性疼痛至关重要 (Liu et al., 2010)。

超越卡托普利:缓激肽增强肽不仅对于理解心血管病理生理至关重要,而且也是新科学发现的来源。例如,缓激肽增强肽 Bj-BPP-10c 导致精氨基琥珀酸合成酶激活,增加一氧化氮的产生并降低动脉血压 (Camargo et al., 2012)。

安全和危害

未来方向

Bradykinin potentiator B has immense therapeutic value. It is found to be at raised levels in SARS-CoV-2 infection and is reported to trigger a diverse array of symptoms. Therefore, there is a need to look at the overall picture that emerges from the developments made by deciphering the bradykinin mediated signaling mechanisms involved in the pathological conditions . This could help devise strategies for developing better treatment modalities in the implicated diseases .

属性

IUPAC Name |

1-[1-[2-[[6-amino-2-[[1-[5-(diaminomethylideneamino)-2-[[1-[1-[4-methyl-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H91N15O13/c1-5-33(4)45(54(82)70-28-12-19-41(70)53(81)71-29-13-20-42(71)55(83)84)66-47(75)34(14-6-7-23-57)64-48(76)38-16-9-25-67(38)50(78)36(15-8-24-60-56(58)59)65-49(77)39-17-10-26-68(39)52(80)40-18-11-27-69(40)51(79)37(30-32(2)3)63-44(73)31-61-46(74)35-21-22-43(72)62-35/h32-42,45H,5-31,57H2,1-4H3,(H,61,74)(H,62,72)(H,63,73)(H,64,76)(H,65,77)(H,66,75)(H,83,84)(H4,58,59,60) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGBFZMUUPNIBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)CNC(=O)C6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H91N15O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1182.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bradykinin potentiator B | |

CAS RN |

30892-86-5 | |

| Record name | Bradykinin potentiator B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030892865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bradykinin potentiator B | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1587330.png)